molecular formula C14H10BrN3O2S B3458217 2-(1,3-benzoxazol-2-ylthio)-N-(5-bromo-2-pyridinyl)acetamide

2-(1,3-benzoxazol-2-ylthio)-N-(5-bromo-2-pyridinyl)acetamide

Cat. No. B3458217
M. Wt: 364.22 g/mol
InChI Key: KTVLQRNGCMEMKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzoxazol-2-ylthio)-N-(5-bromo-2-pyridinyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its various applications. It is a heterocyclic compound that contains a benzoxazole ring and a pyridine ring. This compound has been synthesized using different methods and has been studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(5-bromo-2-pyridinyl)acetamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins in the body, such as acetylcholinesterase, tyrosine kinase, and histone deacetylase. These enzymes and proteins play important roles in various biological processes, including neurotransmission, cell signaling, and gene expression.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylthio)-N-(5-bromo-2-pyridinyl)acetamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and viruses, as well as cancer cells. It has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been used as a fluorescent probe in biological imaging studies due to its ability to selectively bind to certain biomolecules.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,3-benzoxazol-2-ylthio)-N-(5-bromo-2-pyridinyl)acetamide in lab experiments is its ability to selectively bind to certain biomolecules, making it useful as a fluorescent probe in biological imaging studies. Additionally, its antimicrobial, antiviral, and anticancer properties make it a potential drug candidate for the treatment of various diseases. However, one limitation is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 2-(1,3-benzoxazol-2-ylthio)-N-(5-bromo-2-pyridinyl)acetamide. One direction is to further investigate its mechanism of action and its effects on different enzymes and proteins in the body. Another direction is to study its potential as a drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, its use as a fluorescent probe in biological imaging studies could be further explored to develop new imaging techniques and tools. Finally, the development of new synthetic methods for 2-(1,3-benzoxazol-2-ylthio)-N-(5-bromo-2-pyridinyl)acetamide could improve its solubility and bioavailability, making it a more effective drug candidate.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylthio)-N-(5-bromo-2-pyridinyl)acetamide has been studied for its various applications in scientific research. It has been reported to have antimicrobial, antiviral, and anticancer properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been used as a fluorescent probe in biological imaging studies.

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(5-bromopyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2S/c15-9-5-6-12(16-7-9)18-13(19)8-21-14-17-10-3-1-2-4-11(10)20-14/h1-7H,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVLQRNGCMEMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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